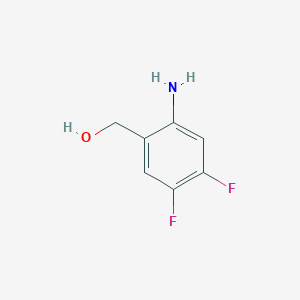

(2-Amino-4,5-difluorophenyl)methanol

Description

Properties

IUPAC Name |

(2-amino-4,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECPLCJBCKMTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620225 | |

| Record name | (2-Amino-4,5-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748805-87-0 | |

| Record name | (2-Amino-4,5-difluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Amino-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic alcohol that holds potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in the pharmaceutical sciences.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for others, such as melting and boiling points, remain limited in publicly available literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][] |

| CAS Number | 748805-87-0 | [1][] |

| Molecular Formula | C₇H₇F₂NO | [3] |

| Molecular Weight | 159.13 g/mol | [1][3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3 | 1.1 | [3] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 159.04958 Da | [3] |

Synthesis

General Experimental Protocol: Reduction of 2-Amino-4,5-difluorobenzoic Acid

This protocol describes a plausible method for the synthesis of this compound.

Materials:

-

2-Amino-4,5-difluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous THF.

-

Addition of Starting Material: Dissolve 2-amino-4,5-difluorobenzoic acid in anhydrous THF. Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C (using an ice bath).

-

Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Extraction: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Logical Workflow for Synthesis:

Spectral Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the amine protons (-NH₂). The aromatic signals will exhibit splitting patterns influenced by the fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). A signal for the benzylic carbon will also be present.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the alcohol (a broad band around 3200-3600 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.13 g/mol ).

Applications in Drug Development and Research

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered pKa values, which can positively impact a drug's efficacy and pharmacokinetics.

While specific biological activities for this compound have not been extensively reported, its structural motif suggests potential for its use as a key intermediate in the synthesis of a variety of biologically active molecules. Substituted benzylamines are a common feature in many pharmacologically active compounds.

Potential Research Applications:

-

Scaffold for Library Synthesis: This compound can serve as a starting point for the synthesis of libraries of novel compounds to be screened for various biological activities.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new lead compounds.

-

Probing Structure-Activity Relationships (SAR): The difluoro substitution pattern provides a unique electronic and steric environment that can be exploited in SAR studies to understand drug-target interactions.

Signaling Pathway Relationship:

References

(2-Amino-4,5-difluorophenyl)methanol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (2-Amino-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic building block with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable synthon for drug discovery. This technical guide provides a detailed overview of a proposed synthetic route for this compound and outlines its key characterization parameters.

Synthesis

The most direct and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2-Amino-4,5-difluorobenzoic acid. Due to the stability of the carboxylic acid functional group, a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for this transformation.[1][2][3] Milder reagents like Sodium Borohydride (NaBH₄) are generally ineffective for the direct reduction of carboxylic acids.[4][5]

Caption: Proposed experimental workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 2-Amino-4,5-difluorobenzoic Acid

This protocol is a general procedure adapted for the LiAlH₄ reduction of aminobenzoic acids.[3][6]

Materials:

-

2-Amino-4,5-difluorobenzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl Acetate (EtOAc)

-

Silica Gel (for chromatography)

-

Deionized Water

-

Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (2.0 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Starting Material: A solution of 2-Amino-4,5-difluorobenzoic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The addition should be slow to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up/Quenching: The flask is cooled to 0°C, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser work-up). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.

-

Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF and Ethyl Acetate. The combined organic filtrates are then transferred to a separatory funnel, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to afford pure this compound.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. The following tables summarize key physical properties and expected spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇F₂NO | [7] |

| Molar Mass | 159.14 g/mol | Calculated |

| Monoisotopic Mass | 159.04958 Da | [7] |

| Appearance | Off-white to light brown solid (Predicted) | - |

| XlogP (predicted) | 1.1 | [7] |

Spectroscopic Data (Predicted)

The following data are predicted based on the chemical structure and typical values for similar compounds.

Table 2.2.1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃ or DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 6.9 - 7.2 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 8-10 | Aromatic CH |

| ¹H | ~ 6.6 - 6.8 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 8-10 | Aromatic CH |

| ¹H | ~ 4.6 | s | - | -CH₂OH |

| ¹H | ~ 4.0 - 5.0 (broad) | s | - | -NH₂ |

| ¹H | ~ 2.0 - 3.0 (broad) | s | - | -OH |

| ¹³C | ~ 145 - 155 (dd) | dd | ¹J(C-F) ≈ 240-250 | C-F |

| ¹³C | ~ 140 - 150 (dd) | dd | ¹J(C-F) ≈ 240-250 | C-F |

| ¹³C | ~ 130 - 135 (dd) | dd | ²J(C-F) ≈ 10-15 | C-NH₂ |

| ¹³C | ~ 115 - 120 (dd) | dd | ²J(C-F) ≈ 15-20, ³J(C-F) ≈ 3-5 | C-CH₂OH |

| ¹³C | ~ 110 - 115 (dd) | dd | ²J(C-F) ≈ 15-20, ³J(C-F) ≈ 3-5 | Aromatic CH |

| ¹³C | ~ 105 - 110 (dd) | dd | ²J(C-F) ≈ 15-20 | Aromatic CH |

| ¹³C | ~ 60 - 65 | s | - | -CH₂OH |

Table 2.2.2: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | O-H stretch (broad) | Alcohol (-OH) |

| 3450 - 3250 | N-H stretch (two bands) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-) |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1520 - 1480 | C=C stretch | Aromatic Ring |

| 1300 - 1100 | C-F stretch (strong) | Aryl-Fluoride |

| 1050 - 1000 | C-O stretch | Primary Alcohol (-CH₂OH) |

Table 2.2.3: Predicted Mass Spectrometry Data (ESI+)

| Adduct | Predicted m/z |

| [M+H]⁺ | 160.05686 |

| [M+Na]⁺ | 182.03880 |

| [M+K]⁺ | 198.01274 |

| [M+NH₄]⁺ | 177.08340 |

Logical Relationships

The synthesis of this compound is fundamentally a functional group transformation. The relationship between the starting material, reagent, and product is a classic example of a reduction reaction in organic chemistry.

Caption: Logical relationship between precursor, reagent, and product.

Conclusion

This guide outlines a robust and feasible synthetic pathway for this compound via the reduction of the commercially available 2-Amino-4,5-difluorobenzoic acid. The provided experimental protocol and predicted characterization data serve as a comprehensive resource for researchers aiming to synthesize and utilize this valuable fluorinated building block in their scientific endeavors. The successful synthesis and characterization will enable its incorporation into novel molecules for drug discovery and materials science applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]

- 7. PubChemLite - this compound (C7H7F2NO) [pubchemlite.lcsb.uni.lu]

Spectroscopic Data of (2-Amino-4,5-difluorophenyl)methanol: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for (2-Amino-4,5-difluorophenyl)methanol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure and Properties

This compound

| Property | Value |

| Molecular Formula | C₇H₇F₂NO |

| Monoisotopic Mass | 159.04958 Da[1] |

| Appearance | (Predicted) Solid |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, confirming its elemental composition.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of this compound.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 160.05686 |

| [M+Na]⁺ | 182.03880 |

| [M-H]⁻ | 158.04230 |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the mass-to-charge ratio of the intact molecule and its common adducts.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: The ESI source is operated in both positive and negative ion modes to detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species. Typical ESI parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.

-

Mass Analysis: The mass analyzer is calibrated using a standard of known masses. Data is acquired over a mass range of m/z 50-500.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the parent molecule and its adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H | 6.5 - 7.5 | m | - | 2H |

| -CH₂- | ~4.5 | s | - | 2H |

| -OH | Variable | br s | - | 1H |

| -NH₂ | Variable | br s | - | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C-F | 140 - 160 (d, JC-F) |

| C-NH₂ | 130 - 150 |

| C-CH₂OH | 120 - 140 |

| Ar-C | 110 - 125 |

| -CH₂OH | ~60 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using the DEPT or APT pulse sequence) is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch | 1000 - 1260 | Strong |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

-

KBr Pellet: Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Background Spectrum: A background spectrum of the empty ATR crystal or the KBr pellet is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Physical and chemical properties of (2-Amino-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic alcohol. Fluorine substitution in organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. As such, fluorinated building blocks like this compound are of interest in medicinal chemistry and materials science. This document provides a summary of its known physical and chemical properties, a proposed synthetic method, and safety information.

Chemical and Physical Properties

Table 1: Core Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂NO | [1] |

| Molecular Weight | 159.13 g/mol | [] |

| IUPAC Name | This compound | [] |

| CAS Number | 748805-87-0 | [] |

| SMILES | C1=C(C(=CC(=C1F)F)N)CO | [1] |

| InChI | InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 | [1] |

| Monoisotopic Mass | 159.04958 Da | [1] |

| Predicted XlogP | 1.1 | [1] |

Table 2: Computed Properties of the Isomer [2-(5-Amino-2,4-difluorophenyl)phenyl]methanol

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁F₂NO | [3] |

| Molecular Weight | 235.23 g/mol | [3] |

| Predicted XLogP3 | 2.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 235.08087030 Da | [3] |

| Topological Polar Surface Area | 46.3 Ų | [3] |

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be inferred from general methods for the preparation of similar amino-substituted benzyl alcohols. The most common approach involves the reduction of the corresponding nitro-substituted benzyl alcohol.

Proposed Synthetic Workflow

The synthesis would likely proceed in two main steps:

-

Nitration: Introduction of a nitro group onto the benzene ring of a suitable precursor.

-

Reduction: Reduction of the nitro group to an amine.

A potential starting material could be a difluorinated toluene derivative, which would first be nitrated and then the methyl group oxidized to a hydroxymethyl group, followed by reduction of the nitro group. Alternatively, a difluorinated benzaldehyde could be nitrated, the aldehyde reduced to an alcohol, and finally the nitro group reduced to the amine. A more direct route, if the precursor is available, would be the reduction of (2-Nitro-4,5-difluorophenyl)methanol.

Below is a conceptual workflow for the synthesis of this compound from (2-Nitro-4,5-difluorophenyl)methanol.

General Experimental Protocol for Nitro Group Reduction

The following is a generalized protocol for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation, a common and effective method. Note: This is a hypothetical protocol and would require optimization for the specific substrate.

-

Preparation: In a round-bottom flask, dissolve the nitro-containing precursor (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure this compound.

Reactivity and Stability

Detailed experimental studies on the reactivity and stability of this compound are not available. However, based on its structure, the following reactivity can be predicted:

-

Amino Group: The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.

-

Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. It can also undergo esterification and etherification reactions.

-

Aromatic Ring: The fluorine and amino substituents will influence the regioselectivity of electrophilic aromatic substitution reactions.

The compound should be stored in a cool, dry place away from oxidizing agents.

Biological Activity and Signaling Pathways

As of the latest search, there is no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. The presence of the difluoroaniline moiety is a common feature in some biologically active compounds, suggesting that this molecule could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to explore its pharmacological potential.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the data for related compounds such as 2-Amino-4,5-difluorobenzoic acid and (2-Amino-3,4-difluorophenyl)methanol, it is prudent to handle this compound with care.[4][5]

Potential Hazards:

-

May be harmful if swallowed.[5]

Recommended Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. While there is a lack of comprehensive experimental data on its physical, chemical, and biological properties, this guide provides a summary of the available information and a plausible synthetic approach. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

- 1. PubChemLite - this compound (C7H7F2NO) [pubchemlite.lcsb.uni.lu]

- 3. [2-(5-Amino-2,4-difluorophenyl)phenyl]methanol | C13H11F2NO | CID 170315287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Amino-3,4-difluorophenyl)methanol | C7H7F2NO | CID 118989723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (2-Amino-4,5-difluorophenyl)methanol (CAS: 748805-87-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic building block with potential applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a technical overview of this compound, including its chemical properties, a plausible synthetic route, safety information, and its potential role as a chemical intermediate in pharmaceutical research.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in published literature, the following table summarizes its basic properties compiled from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 748805-87-0 | N/A |

| Molecular Formula | C₇H₇F₂NO | [] |

| Molecular Weight | 159.13 g/mol | [] |

| IUPAC Name | This compound | [] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)N)CO | N/A |

| Physical State | Solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Representative Reduction of a Benzoic Acid

The following is a general procedure for the reduction of a substituted benzoic acid to a benzyl alcohol and should be adapted and optimized for the specific substrate.

Materials:

-

2-Amino-4,5-difluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-4,5-difluorobenzoic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the reducing agent (e.g., 1 M BH₃-THF in THF or a suspension of LiAlH₄ in THF) to the stirred suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.

-

Work-up: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or recrystallization.

Application in Drug Discovery

This compound is categorized as a "building block" or "chemical intermediate" in the context of pharmaceutical synthesis.[] Its utility lies in its bifunctional nature, possessing a nucleophilic amino group and a hydroxyl group that can be further functionalized. This allows for its incorporation into larger, more complex molecules with potential therapeutic applications. The difluorophenyl moiety is of particular interest in medicinal chemistry for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

General Experimental Workflow

References

Structure Elucidation of (2-Amino-4,5-difluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (2-Amino-4,5-difluorophenyl)methanol. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a putative synthesis pathway and presents predicted spectroscopic data based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of fluorinated aminobenzyl alcohol derivatives in drug discovery and development.

Introduction

This compound is a fluorinated aromatic amino alcohol. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1] As such, substituted aminobenzyl alcohols are valuable scaffolds in medicinal chemistry.[2] This document details the chemical properties, a proposed synthesis route, and the expected analytical data for the comprehensive structural characterization of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily derived from computational predictions and the compound's chemical formula.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂NO | PubChem |

| Monoisotopic Mass | 159.04958 Da | PubChemLite |

| IUPAC Name | This compound | PubChem |

| SMILES | C1=C(C(=CC(=C1F)F)N)CO | PubChemLite |

| InChI Key | QECPLCJBCKMTSG-UHFFFAOYSA-N | PubChemLite |

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the reduction of a suitable precursor. A logical starting material is 2-amino-4,5-difluorobenzoic acid, which is commercially available.[3] The carboxylic acid can be reduced to the corresponding alcohol.

Diagram of the Proposed Synthesis Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis and characterization of this compound based on standard laboratory procedures for similar compounds.

Synthesis of this compound

Objective: To synthesize this compound by the reduction of 2-amino-4,5-difluorobenzoic acid.

Materials:

-

2-amino-4,5-difluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

A solution of 2-amino-4,5-difluorobenzoic acid in anhydrous THF is added dropwise to a stirred suspension of a molar excess of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition and Analysis:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). The integration of the signals should correspond to the number of protons, and the splitting patterns should be consistent with the proposed structure.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are reported in ppm relative to TMS. The number of signals should correspond to the number of unique carbon atoms in the molecule.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer.

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

Data Acquisition and Analysis: The infrared spectrum is recorded in the range of 4000-400 cm⁻¹. The spectrum is analyzed to identify characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), C-F, and C-O bonds.[2][4]

4.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, with electrospray ionization (ESI) or electron impact (EI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Data Acquisition and Analysis: The mass spectrum is acquired in positive or negative ion mode. The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 2H | Aromatic H |

| ~ 4.6 | s | 2H | -CH₂OH |

| ~ 4.0 (broad) | s | 2H | -NH₂ |

| ~ 2.5 (broad) | s | 1H | -OH |

Note: Chemical shifts are highly dependent on the solvent used.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 155 (d, JCF) | Aromatic C-F |

| ~ 110 - 125 | Aromatic C-H and C-NH₂ |

| ~ 60 - 65 | -CH₂OH |

Note: The signals for the fluorine-bearing carbons will appear as doublets due to C-F coupling.

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol |

| 3500 - 3300 (two bands) | N-H stretch | Primary Amine |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1300 - 1100 | C-F stretch | Aryl Fluoride |

| 1250 - 1000 | C-O stretch | Primary Alcohol |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 159.05 | [M]⁺ (Molecular Ion) |

| 160.06 | [M+H]⁺ (Protonated Molecular Ion) |

| 142.05 | [M-OH]⁺ or [M-NH₃]⁺ |

| 130.04 | [M-CH₂OH]⁺ |

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, the introduction of fluorine atoms into aromatic rings is a common strategy in drug design to enhance metabolic stability and binding affinity.[5] Derivatives of aminobenzyl alcohols have shown a range of biological activities, including anticancer and antimicrobial properties.[2][6] Therefore, this molecule represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its biological profile.

Workflow for Synthesis and Characterization:

Caption: General workflow from synthesis to structural elucidation.

Conclusion

This technical guide provides a framework for the synthesis and structural elucidation of this compound. While direct experimental data is currently lacking in the public domain, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The methodologies and analytical predictions detailed herein are based on well-established chemical principles and are intended to facilitate further investigation into this and related fluorinated compounds for potential applications in drug discovery and materials science.

References

- 1. chimia.ch [chimia.ch]

- 2. FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. instanano.com [instanano.com]

- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

Reactivity Profile of (2-Amino-4,5-difluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic compound with two reactive functional groups: a primary aromatic amine and a primary benzylic alcohol. This unique substitution pattern, featuring electron-donating amino and electron-withdrawing fluoro groups on the phenyl ring, results in a nuanced reactivity profile. This technical guide provides a comprehensive overview of the anticipated reactivity of this compound, drawing upon established principles of organic chemistry and data from analogous, non-fluorinated, and other substituted aminobenzyl alcohols. The guide covers the compound's stability, expected reaction pathways, and provides detailed, generalized experimental protocols for key transformations. Quantitative data, where available for analogous systems, is presented in tabular format to facilitate comparison.

Introduction

This compound, with the CAS number 748805-87-0, is a valuable building block in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures relevant to drug discovery and materials science. The interplay of the nucleophilic amino group and the versatile hydroxymethyl group, modulated by the strong inductive effect of the two fluorine atoms, governs its chemical behavior. Understanding this reactivity is crucial for its effective utilization in multi-step syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are computationally predicted and provide a baseline for understanding the molecule's physical behavior.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇F₂NO | PubChem |

| Molecular Weight | 159.13 g/mol | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 159.049576 g/mol | PubChem |

| Monoisotopic Mass | 159.049576 g/mol | PubChem |

| Topological Polar Surface Area | 46.2 Ų | PubChem |

Reactivity Profile

The reactivity of this compound is characterized by the independent and cooperative reactions of its amino and hydroxymethyl functional groups. The fluorine substituents exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution but can influence the acidity and reactivity of the other functional groups.

Reactions at the Amino Group

The primary amino group is expected to undergo typical reactions of aromatic amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

-

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases).

Reactions at the Hydroxymethyl Group

The benzylic alcohol functionality is prone to:

-

Oxidation: This is a key and well-documented reaction for aminobenzyl alcohols. The hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. The presence of the amino group can influence the choice of oxidizing agent and reaction conditions.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by nucleophiles.

Combined Reactivity and Cyclization Reactions

The ortho-disposition of the amino and hydroxymethyl groups allows for intramolecular cyclization reactions, which are particularly valuable for the synthesis of nitrogen-containing heterocycles. A prominent example is the synthesis of quinolines.

Key Reactions and Experimental Protocols

While specific experimental data for this compound is scarce in the public domain, protocols for analogous 2-aminobenzyl alcohols can be adapted. The electron-withdrawing nature of the fluorine atoms may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger reagents) compared to the non-fluorinated parent compound.

Oxidation to (2-Amino-4,5-difluorophenyl)formaldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial transformation. A variety of methods have been developed for the oxidation of 2-aminobenzyl alcohols.

Table 2: Comparison of Oxidation Methods for 2-Aminobenzyl Alcohol

| Oxidant/Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| MnO₂ | Dichloromethane | Room Temp. | ~80-90 | General Knowledge |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | ~80-90 | General Knowledge |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Dichloromethane | -78 to Room Temp. | >90 | General Knowledge |

| TEMPO/NaOCl | Dichloromethane/Water | 0 to Room Temp. | >90 | General Knowledge |

Experimental Protocol: General Procedure for the Oxidation of a 2-Aminobenzyl Alcohol Derivative

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Add the chosen oxidizing agent (e.g., MnO₂, PCC, or a catalytic system like TEMPO/co-oxidant) portion-wise or dropwise at the appropriate temperature (see Table 2).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for excess oxidant). Filter off any solid residues.

-

Extraction and Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Workflow for Oxidation

Caption: General workflow for the oxidation of this compound.

Synthesis of Quinolines

2-Aminobenzyl alcohols are valuable precursors for the synthesis of quinolines through condensation with ketones or aldehydes, often under acidic or basic conditions. This reaction typically proceeds through an in-situ oxidation of the alcohol to the aldehyde, followed by a Friedländer-type annulation.

Table 3: Conditions for Quinoline Synthesis from 2-Aminobenzyl Alcohol

| Reagent 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetophenone | KOH | Toluene | 110 | ~80-90 | General Knowledge |

| Cyclohexanone | Ruthenium catalyst | Dioxane | 80-100 | ~70-85 | General Knowledge |

| Various Ketones | t-BuOK | Toluene | Room Temp. | High | [1] |

Experimental Protocol: General Procedure for Quinoline Synthesis

-

Reactant Mixture: In a reaction vessel, combine this compound (1.0 eq), the corresponding ketone or aldehyde (1.1-1.5 eq), and the catalyst or base (e.g., KOH, t-BuOK) in a suitable solvent (e.g., toluene, dioxane).

-

Reaction Conditions: Heat the mixture to the required temperature (see Table 3) and stir for the necessary duration. The reaction can often be carried out under air, as oxygen can facilitate the initial oxidation step.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Signaling Pathway for Quinoline Synthesis

Caption: Proposed reaction pathway for the synthesis of quinolines from this compound.

Stability and Storage

Aminobenzyl alcohols can be susceptible to air oxidation over time, often leading to discoloration (yellowing or browning). The presence of the electron-withdrawing fluorine atoms may slightly mitigate the oxidation of the amino group but the benzylic alcohol remains susceptible. Therefore, it is recommended to store this compound in a cool, dark place under an inert atmosphere to minimize degradation.

Conclusion

This compound is a versatile synthetic intermediate with a rich, albeit not extensively documented, reactivity profile. By understanding the fundamental reactivity of its constituent functional groups and the modulating electronic effects of the fluorine substituents, researchers can effectively employ this building block in the synthesis of a wide range of complex molecules. The provided generalized protocols and reaction pathways serve as a valuable starting point for the development of specific synthetic routes. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.

References

An In-depth Technical Guide to the Stability and Storage of (2-Amino-4,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for the chemical compound (2-Amino-4,5-difluorophenyl)methanol (CAS No: 748805-87-0). Due to the limited availability of specific, in-depth stability studies for this exact molecule, this document combines direct information from supplier safety data sheets (SDS) with extrapolated data from structurally related compounds, such as benzyl alcohol and aminophenols, to provide a practical guide for handling and storage.

Chemical and Physical Properties

This compound is a substituted aromatic alcohol. Its structure, featuring an amino group and a hydroxymethyl group on a difluorinated benzene ring, dictates its chemical reactivity and stability.

| Property | Value | Source |

| CAS Number | 748805-87-0 | BLDpharm[1] |

| Molecular Formula | C₇H₇F₂NO | BLDpharm[1], PubChemLite[2] |

| Molecular Weight | 159.13 g/mol | BLDpharm[1] |

| Appearance | Varies (solid or liquid) | N/A |

| Purity | Typically >95% | N/A |

Recommended Storage Conditions and Handling

Proper storage is critical to maintain the integrity and purity of this compound. Recommendations are derived from supplier data and general guidelines for aromatic alcohols and amines.

Summary of Storage Recommendations

The following table summarizes the recommended conditions for short-term and long-term storage.

| Condition | Recommendation | Rationale and Citation |

| Temperature (Solid) | Store in a cool, dry, well-ventilated area. | General best practice for stable chemicals.[3][4] |

| Temperature (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | Recommended for solutions to minimize degradation.[5] |

| Atmosphere | Keep container tightly closed. | Prevents oxidation from air and contamination. Benzyl alcohol, a related compound, is known to slowly oxidize to benzaldehyde and benzoic acid on exposure to air.[3][6] |

| Light Exposure | Protect from light. | Recommended for solutions to prevent photolytic degradation.[5] |

| Shipping | Can be shipped at room temperature for short durations (<2 weeks). | Indicates moderate stability at ambient temperatures for limited periods.[5] |

Handling Precautions

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][7][8]

-

Static Discharge: Take precautionary measures against static discharges.[7]

Stability Profile and Potential Degradation

While specific kinetic data for this compound is not publicly available, its stability can be inferred from its functional groups. The compound is generally stable under recommended storage conditions.[5]

Incompatibilities

Avoid contact with the following classes of chemicals to prevent hazardous reactions:

-

Strong Oxidizing Agents: Can lead to rapid oxidation of the alcohol and amino groups.[4][5]

-

Strong Acids and Alkalis: May catalyze degradation or react with the amino group.[5]

-

Strong Reducing Agents: May react with the functional groups.[5]

Potential Degradation Pathways

Based on related compounds, two primary degradation pathways are plausible:

-

Oxidation: The primary alcohol group is susceptible to oxidation, especially in the presence of air, light, or chemical oxidizers. This can lead to the formation of the corresponding aldehyde ((2-Amino-4,5-difluorophenyl)methanal) and subsequently the carboxylic acid ((2-Amino-4,5-difluorobenzoic acid).[6]

-

Reactions of the Amino Group: The amino group can undergo various reactions, including diazotization in the presence of nitrous acid or degradation through complex pathways as seen in other aminophenol compounds.[9][10][11]

Below is a diagram illustrating a hypothesized oxidative degradation pathway.

References

- 1. 748805-87-0|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H7F2NO) [pubchemlite.lcsb.uni.lu]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 2,6-Difluorobenzyl alcohol(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]

(2-Amino-4,5-difluorophenyl)methanol: A Comprehensive Technical Guide for its Application as a Fluorinated Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4,5-difluorophenyl)methanol is a valuable fluorinated building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. The strategic introduction of fluorine atoms onto the phenyl ring offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a detailed overview of the synthesis, properties, and applications of this compound, including experimental protocols and characterization data to facilitate its use in research and drug development.

Introduction

The incorporation of fluorine into small molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the biological activity of a molecule. Fluorinated building blocks, such as this compound, serve as key intermediates in the synthesis of complex pharmaceutical agents. The presence of both an amino and a hydroxymethyl group on a difluorinated benzene ring provides versatile handles for a variety of chemical transformations, making it a sought-after precursor for the construction of diverse molecular scaffolds, particularly in the realm of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 748805-87-0 |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.13 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to light yellow solid |

| Melting Point | 88-92 °C |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |

| SMILES | NC1=CC(F)=C(F)C=C1CO |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid. This precursor is commercially available or can be synthesized from 4,5-difluoro-2-nitrobenzoic acid via catalytic hydrogenation.

Experimental Protocol: Reduction of 2-Amino-4,5-difluorobenzoic Acid

This protocol describes the reduction of 2-amino-4,5-difluorobenzoic acid using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.

Materials:

-

2-Amino-4,5-difluorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 2-amino-4,5-difluorobenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Alternatively, the reaction can be quenched by the careful addition of ethyl acetate, followed by the slow addition of a saturated aqueous solution of sodium potassium tartrate. Stir the resulting mixture vigorously until two clear layers form.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as an off-white to light yellow solid.

Expected Yield: 75-85%

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 6.95 (dd, J = 11.6, 8.8 Hz, 1H), 6.60 (dd, J = 11.2, 7.2 Hz, 1H), 5.05 (t, J = 5.6 Hz, 1H, -OH), 4.85 (s, 2H, -NH₂), 4.40 (d, J = 5.6 Hz, 2H, -CH₂OH).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 148.1 (dd, J = 242.4, 13.1 Hz), 145.7 (dd, J = 238.4, 13.1 Hz), 135.2 (dd, J = 9.1, 3.0 Hz), 118.9 (dd, J = 6.1, 3.0 Hz), 114.9 (dd, J = 18.2, 2.0 Hz), 112.8 (dd, J = 18.2, 2.0 Hz), 59.8.

-

Mass Spectrometry (ESI+): m/z 160.1 [M+H]⁺.

Application in the Synthesis of Bioactive Molecules

This compound is a key building block for the synthesis of various heterocyclic compounds, most notably quinazoline and quinazolinone derivatives, which are prevalent scaffolds in many kinase inhibitors.

Synthesis of Fluorinated Quinazoline Kinase Inhibitors

The amino and hydroxymethyl groups of this compound can be utilized in cyclization reactions to form the quinazoline core. The following is a representative protocol for the synthesis of a 6,7-difluoro-substituted quinazoline, a common motif in Aurora kinase inhibitors.

Experimental Workflow:

Caption: General workflow for the synthesis of a fluorinated quinazoline kinase inhibitor.

Representative Experimental Protocol: Synthesis of a 4-Anilino-6,7-difluoroquinazoline Derivative

This protocol outlines a general procedure for the synthesis of a 4-anilino-6,7-difluoroquinazoline derivative, a common scaffold in tyrosine kinase inhibitors.

Step 1: Oxidation of this compound to 2-Amino-4,5-difluorobenzaldehyde

-

Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add activated manganese dioxide (MnO₂, 5-10 equivalents) in portions to the stirred solution at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4,5-difluorobenzaldehyde, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Quinazoline Core

-

Dissolve the crude 2-amino-4,5-difluorobenzaldehyde (1 equivalent) and an appropriate nitrogen source, such as formamidine acetate or guanidine hydrochloride (1.2 equivalents), in a suitable solvent like 2-propanol or n-butanol.

-

Add a catalytic amount of a base, such as potassium carbonate or triethylamine.

-

Heat the reaction mixture to reflux for 8-16 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with a cold solvent, and dry.

-

If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the 6,7-difluoro-4-chloroquinazoline intermediate.

Step 3: Nucleophilic Aromatic Substitution with an Aniline

-

To a solution of the 6,7-difluoro-4-chloroquinazoline (1 equivalent) in a solvent such as isopropanol or acetonitrile, add the desired substituted aniline (1.1 equivalents).

-

Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate.

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final 4-anilino-6,7-difluoroquinazoline derivative.

Table 2: Representative Reaction Data for Quinazoline Synthesis

| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | This compound | MnO₂ | DCM | RT | 16 | ~90 |

| 2 | 2-Amino-4,5-difluorobenzaldehyde, Formamidine acetate | K₂CO₃ | 2-Propanol | Reflux | 12 | 60-75 |

| 3 | 6,7-Difluoro-4-chloroquinazoline, Substituted Aniline | DIPEA | Isopropanol | Reflux | 6 | 70-85 |

Role in Signaling Pathways

When incorporated into kinase inhibitors, the 6,7-difluoroquinazoline scaffold derived from this compound often targets the ATP-binding site of various kinases. The fluorine atoms can form favorable interactions with amino acid residues in the active site, enhancing binding affinity and selectivity. For example, many inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora kinases feature this substitution pattern.

Caption: Inhibition of EGFR signaling by a fluorinated quinazoline inhibitor.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its straightforward synthesis from readily available starting materials and the presence of two reactive functional groups make it an attractive intermediate for the construction of novel kinase inhibitors and other potential therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in the research and development of new pharmaceuticals.

Discovery and history of (2-Amino-4,5-difluorophenyl)methanol

Methodological & Application

The Synthesis of Novel Derivatives from (2-Amino-4,5-difluorophenyl)methanol: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document outlines foundational methodologies and strategic pathways for the synthesis of novel chemical entities derived from (2-amino-4,5-difluorophenyl)methanol. This key starting material, featuring a difluorinated aniline core with a reactive hydroxymethyl group, presents a versatile scaffold for the development of a wide range of heterocyclic and N-substituted derivatives with potential applications in medicinal chemistry and materials science. Due to the proprietary nature of many specific synthetic applications, this document focuses on general, robust protocols for key chemical transformations.

Core Synthetic Strategies

The primary reactive sites of this compound are the nucleophilic amino group and the hydroxyl group of the methanol substituent. These functional groups allow for a variety of chemical modifications, including cyclization, acylation, and alkylation reactions, to generate diverse molecular architectures.

Table 1: Overview of Potential Synthetic Transformations

| Transformation | Reagent Class | Potential Product Class |

| Cyclization | Aldehydes, Orthoesters | Quinolines, Benzoxazines |

| Acylation | Acyl Chlorides, Anhydrides | Amides |

| Alkylation | Alkyl Halides | N-Alkylamines |

Experimental Protocols

The following protocols describe generalized procedures for the synthesis of key derivative classes from this compound. Researchers should note that specific reaction conditions, including solvents, temperatures, and reaction times, may require optimization for specific substrates.

Protocol 1: Synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinazoline Derivatives

This protocol outlines a general procedure for the cyclization of this compound with an aldehyde to form a tetrahydroquinazoline ring system. This scaffold is a common feature in many biologically active compounds.

Materials:

-

This compound

-

Aldehyde (e.g., formaldehyde, benzaldehyde)

-

Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Drying agent (e.g., magnesium sulfate, sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of this compound (1.0 eq) in an anhydrous solvent, add the desired aldehyde (1.1 eq).

-

Add a catalytic amount of an acid catalyst (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 6,7-difluoro-1,2,3,4-tetrahydroquinazoline derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: N-Acylation of this compound

This protocol describes the acylation of the amino group of this compound to form the corresponding amide derivative.

Materials:

-

This compound

-

Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., magnesium sulfate, sodium sulfate)

Procedure:

-

Dissolve this compound (1.0 eq) and a base (1.2 eq) in an anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acylating agent (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography.

-

Characterize the N-acylated product by analytical methods.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this document.

Caption: General synthetic routes from this compound.

Caption: A typical experimental workflow for derivative synthesis.

Concluding Remarks

The protocols and pathways outlined in this document provide a foundational framework for the synthesis of a diverse array of derivatives from this compound. The difluorinated phenyl ring offers unique electronic properties that can influence the biological activity and material properties of the resulting compounds. Further exploration and optimization of these reactions will undoubtedly lead to the discovery of novel molecules with significant potential in various scientific and industrial fields. It is important to note that while general methodologies are provided, the successful synthesis of specific target molecules may require further investigation and adaptation of these procedures.

The Versatility of (2-Amino-4,5-difluorophenyl)methanol in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

(2-Amino-4,5-difluorophenyl)methanol is a valuable fluorinated building block for the synthesis of innovative therapeutic agents. Its unique substitution pattern, featuring an aminomethyl group and vicinal fluorine atoms on a phenyl ring, offers medicinal chemists a versatile scaffold to develop potent and selective kinase inhibitors for oncology and other therapeutic areas. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.

This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis of quinazolinone-based kinase inhibitors, a prominent class of targeted therapies. While direct utilization of this specific starting material in publicly documented kinase inhibitors is limited, its structural motifs are highly relevant for the generation of potent inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of heterocyclic scaffolds, particularly quinazolinones. The amino and methanol functionalities can be readily cyclized with appropriate reagents to form the core ring system, while the difluorophenyl moiety can be strategically positioned to interact with the ATP-binding pocket of various kinases.

Representative Synthetic Scheme:

A plausible synthetic route to a 6,7-difluoro-4-anilinoquinazoline, a common core for many kinase inhibitors, is outlined below. This hypothetical scheme illustrates how this compound can be elaborated into a medicinally relevant scaffold.

Caption: Hypothetical synthetic workflow from this compound.

Target Signaling Pathways

Quinazolinone-based inhibitors derived from fluorinated precursors often target receptor tyrosine kinases (RTKs) that are dysregulated in various cancers. The EGFR and VEGFR signaling pathways are two of the most critical pathways in cancer progression, controlling cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of intracellular signaling events.[1][2] This pathway, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, is crucial for normal cell growth and proliferation.[3][4] However, in many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell division.[2]

Caption: Simplified EGFR signaling pathway.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels.[5][6][7] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[5][8] Ligand binding (e.g., VEGF-A) to VEGFR-2 activates downstream signaling, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[5][7][9]

Caption: Simplified VEGFR-2 signaling pathway.